Cinnamoyl chloride

概要

説明

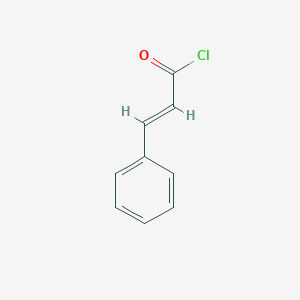

Cinnamoyl chloride, also known as trans-3-Phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of cinnamic acid derivatives, which are important intermediates in the pharmaceutical and fragrance industries .

準備方法

Synthetic Routes and Reaction Conditions

Cinnamoyl chloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting this compound is purified by distillation .

Another method involves the use of silicon tetrachloride as an acyl chlorination reagent. In this process, cinnamic acid reacts with silicon tetrachloride at temperatures between 60-70°C for 2-4 hours to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using thionyl chloride and cinnamyl alcohol as raw materials. This method is advantageous because it does not require a solvent, and the waste gases produced during the reaction are absorbed by a tail gas absorption apparatus. This process is cost-effective, environmentally friendly, and suitable for large-scale production .

化学反応の分析

Nucleophilic Substitution Reactions

Cinnamoyl chloride reacts with nucleophiles (e.g., alcohols, amines) to form esters and amides. For example:

-

Esterification : Reaction with ethanol produces ethyl cinnamate.

-

Amide Formation : Reaction with ammonia yields cinnamamide.

Reagents/Conditions :

-

Catalysts: None required for simple substitutions.

-

Solvents: Commonly performed in anhydrous dichloromethane or tetrahydrofuran.

-

Temperature: Room temperature to reflux (60–80°C).

Friedel-Crafts Acylation

This compound undergoes Friedel-Crafts reactions with aromatic compounds like benzene in the presence of Lewis acids. A study using AlCl₃ demonstrated the formation of multiple products :

| Major Products | Yield (%) | Reaction Pathway |

|---|---|---|

| ββ-Diphenylpropiophenone | 45 | Acylation and dimerization |

| 3-Phenylindanone | 20 | Cyclization of intermediate |

| ββ-Diphenylpropionoyl chloride | 15 | Partial acylation |

Minor Products :

-

Acetophenone (traces)

-

Diphenylmethane (traces)

Mechanistic Insight :

The reaction involves AlCl₃-mediated activation of this compound, forming an acylium ion that reacts with benzene. Competing pathways include direct acylation and addition across the α,β-unsaturated system .

Electrocarboxylation with CO₂

This compound undergoes electrochemical carboxylation in the presence of CO₂, producing α,β-unsaturated carboxylic acids. A [Cu]@Ag composite catalyst enables high regioselectivity and efficiency :

Table 1: Solvent Effects on Electrocarboxylation

| Solvent | Temperature (°C) | Regiomer Ratio (3a:2a) | Total Yield (%) |

|---|---|---|---|

| MeCN | −10 | 21:79 | 98 |

| DMF | −10 | 18:82 | 75 |

| DMA | −10 | 22:78 | 27 |

Key Findings :

-

MeCN (acetonitrile) provides optimal yield (98%) and regioselectivity (79% for linear product 2a ).

-

The reaction proceeds via a Cu(I)salen⁻ intermediate, which reacts with this compound to form a Cu(III) complex. Subsequent reduction generates a cinnamyl anion that reacts with CO₂ .

Polymerization

This compound participates in photopolymerization to form polyvinyl cinnamate, a photosensitive polymer used in coatings and adhesives. UV irradiation induces crosslinking via [2+2] cycloaddition of cinnamate groups.

Applications :

-

Lithography: Patterned films for microelectronics.

-

Adhesives: High thermal stability.

Addition Reactions

The α,β-unsaturated system in this compound allows conjugate additions. For example:

-

Organometallic Reagents : Reaction with Grignard reagents (e.g., RMgX) yields β-substituted ketones.

-

Diels-Alder Reactions : Forms six-membered cycloadducts with dienes.

科学的研究の応用

Pharmaceutical Applications

Cinnamoyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to form amides and esters, which are crucial in drug development.

- Synthesis of Antiviral Agents : Research indicates that cinnamoyl derivatives exhibit antiviral properties. For instance, compounds synthesized from this compound have shown efficacy against influenza viruses .

- Anticancer Compounds : The compound has been explored for its potential in creating anticancer agents through the modification of existing structures to enhance their biological activity .

Material Science Applications

This compound is also utilized in the development of advanced materials, particularly in the creation of polymers and coatings.

- Polymer Synthesis : this compound can be used to synthesize poly(this compound) derivatives that have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .

- Surface Modification : It is employed in modifying surfaces to enhance their hydrophilicity or hydrophobicity, which is beneficial for applications in sensors and biomedical devices .

Industrial Applications

In industrial settings, this compound finds use in various chemical processes.

- Agrochemicals : The compound is used as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection strategies.

- Flavors and Fragrances : this compound's aromatic properties make it a candidate for use in the flavor and fragrance industry, where it can be transformed into more complex aromatic compounds .

Case Study 1: Synthesis of Antiviral Agents

A study published in 2014 demonstrated the synthesis of novel antiviral agents using this compound as a starting material. The resulting compounds exhibited significant activity against influenza viruses, showcasing the potential of cinnamoyl derivatives in pharmaceutical applications.

Case Study 2: Development of Hydrogels

Research conducted on polymeric materials derived from this compound highlighted its role in creating hydrogels for drug delivery systems. These hydrogels were shown to provide controlled release profiles for therapeutic agents, indicating a promising application in medicine.

作用機序

The mechanism of action of cinnamoyl chloride and its derivatives involves interactions with various molecular targets. For example, cinnamoyl-substituted compounds have been shown to interact with ergosterol in the fungal cell membrane, disrupting its integrity and leading to cell death . In antibacterial applications, cinnamoyl derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .

類似化合物との比較

Cinnamoyl chloride can be compared with other similar compounds, such as:

Cinnamyl Alcohol: This compound is used as a starting material in the industrial production of this compound.

Cinnamyl Chloride: Similar to this compound, but with a different functional group (chlorine attached to a different carbon atom).

This compound is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its versatility and importance in scientific research and industrial applications.

生物活性

Cinnamoyl chloride, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on various studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cinnamic acid with thionyl chloride or other acylating agents. The general reaction can be represented as follows:

This compound serves as an important intermediate in organic synthesis, particularly in the development of bioactive derivatives.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 458.15 |

| Bacillus cereus | 550.96 |

| Candida albicans | 1832.62 |

| Aspergillus flavus | 916.31 |

The mechanism of action involves direct interaction with the cell membrane components, particularly ergosterol in fungi, disrupting membrane integrity and leading to cell death .

Research indicates that this compound and its derivatives interact with cellular membranes, leading to increased permeability and subsequent cell lysis. The antifungal activity is attributed to the ability of these compounds to bind to ergosterol, a crucial component of fungal cell membranes. This interaction compromises the membrane's structural integrity, resulting in cell death .

Case Studies

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various cinnamoyl derivatives, it was found that compounds derived from this compound demonstrated potent activity against multiple Candida strains. The best-performing compound had an MIC of 626.62 µM against C. albicans, suggesting that structural modifications can enhance antifungal efficacy .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial effects of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds showed promising results with MIC values as low as 0.125 mg/mL, indicating potential for development into therapeutic agents targeting resistant bacterial strains .

In Silico Studies

Recent advancements include in silico studies that predict the biological activity and interactions of this compound derivatives with target proteins involved in microbial resistance mechanisms. These computational approaches help identify promising candidates for further experimental validation and optimization .

特性

IUPAC Name |

(E)-3-phenylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGITNXCNOTRLK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312860 | |

| Record name | trans-Cinnamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-09-6, 102-92-1 | |

| Record name | trans-Cinnamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoyl chloride, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。